2-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
2-[(5E)-5-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative characterized by:
- Core structure: A 1,3-thiazolidin-4-one ring with a sulfanylidene (thioxo) group at position 2 and a ketone at position 4.
- Substituents: A 5-(4-methoxyphenyl)furan-2-yl group at position 5, connected via a methylidene bridge, and an acetic acid moiety at position 3.
- The acetic acid moiety improves solubility and enables salt formation for pharmaceutical formulations .
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S2/c1-22-11-4-2-10(3-5-11)13-7-6-12(23-13)8-14-16(21)18(9-15(19)20)17(24)25-14/h2-8H,9H2,1H3,(H,19,20)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYNLYNJRHVJNU-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Thiazolidinone Ring: This step involves the condensation of a thioamide with a carbonyl compound to form the thiazolidinone ring.
Final Coupling Reaction: The final step involves the coupling of the furan and thiazolidinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Insights :
Key Insights :
- The target compound’s higher yield (65–83%) compared to dichlorobenzylidene analogs (24% in ) suggests favorable reaction kinetics for methoxyphenyl-furan substituents.
- Lower aqueous solubility than ester derivatives (e.g., methyl ester in ) highlights the need for prodrug strategies.
Research Findings and Implications
Anticancer Potential
- PPARγ Modulation: Thiazolidinones with dioxo cores (e.g., ’s compound 5f) show IC₅₀ values of 8.2 µM against MCF-7 cells, likely via PPARγ activation. The target compound’s sulfanylidene group may enhance binding to PPARγ’s cysteine-rich domain .
- EGFR/VEGF Inhibition : Furan-containing analogs (e.g., ) inhibit angiogenesis by blocking VEGF signaling, suggesting a dual mechanism for the target compound .
Metabolic Stability
Thermal Stability
- Natural polymer conjugates () show enhanced thermal stability (decomposition >300°C) compared to standalone thiazolidinones (~250°C), suggesting formulation strategies for the target compound .
Biological Activity
The compound 2-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiazolidinone core with a furan moiety and a methoxyphenyl substituent. Its molecular formula is C16H15N3O3S, and it has a molecular weight of 345.37 g/mol. The presence of these functional groups is believed to contribute to its biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Antiproliferative Activity : Research indicates that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been shown to induce apoptosis in human leukemia cells through mitochondrial pathways, as evidenced by flow cytometric analysis and DNA fragmentation assays .
- Antimicrobial Properties : The compound has demonstrated moderate to strong antibacterial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and bacterial metabolism. Specifically, it has shown potential as an acetylcholinesterase inhibitor, which could have implications for neurodegenerative diseases .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Anticancer Studies
A study focusing on various thiazolidinone derivatives found that specific substitutions at the C-terminal significantly influenced their anticancer properties. Compounds with electron-donating groups exhibited enhanced cytotoxicity in leukemia cell lines . Among these, derivatives similar to the target compound showed potent activity, suggesting that structural modifications can optimize efficacy.
Antimicrobial Activity
In vitro assays revealed that this compound exhibited varying degrees of antibacterial activity against different strains. The compound's effectiveness was assessed using Minimum Inhibitory Concentration (MIC) values, showing promising results against gram-positive and gram-negative bacteria .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that the presence of the methoxy group on the phenyl ring significantly enhances the biological activity of thiazolidinone derivatives. Modifications to the furan moiety also play a crucial role in determining the overall potency against cancer cells and bacteria .
Data Table: Biological Activity Overview
| Biological Activity | Effect | Mechanism | Tested Strains/Cell Lines |
|---|---|---|---|
| Antiproliferative | Moderate to Strong | Induction of apoptosis | Human leukemia cell lines |
| Antimicrobial | Moderate | Disruption of cell wall synthesis | Salmonella typhi, Bacillus subtilis |
| Enzyme Inhibition | Significant | Inhibition of acetylcholinesterase | Various enzyme assays |
Case Studies
- Case Study on Anticancer Activity : A specific derivative demonstrated IC50 values significantly lower than standard chemotherapeutics in leukemia models, indicating its potential as a lead compound for further development in cancer therapy.
- Case Study on Antimicrobial Efficacy : A series of tests showed that modifications to the thiazolidinone framework could enhance antibacterial properties, with some derivatives achieving MIC values comparable to existing antibiotics.
Q & A
Q. What steps ensure reproducibility in biological assays given variability in cell culture conditions?
- Methodology :
- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing or ATCC recommendations for cell line maintenance.
- Positive/Negative Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle-only treatments .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
